(1S,5S,7S)-3-methyl-7-[2-(trifluoromethyl)phenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
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Overview
Description
(1S,5S,7S)-3-methyl-7-[2-(trifluoromethyl)phenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazatricyclic core. The stereochemistry of the compound is defined by the (1S,5S,7S) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-3-methyl-7-[2-(trifluoromethyl)phenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the trifluoromethyl group, and final functionalization to obtain the desired product. Common reagents used in these reactions include titanium(IV) chloride (TiCl4) and m-chloroperbenzoic acid (MCPBA) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-3-methyl-7-[2-(trifluoromethyl)phenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MCPBA.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the diazatricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include TiCl4, MCPBA, and LiAlH4. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1S,5S,7S)-3-methyl-7-[2-(trifluoromethyl)phenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antiproliferative and antimicrobial properties . Its ability to interact with biological nucleophiles makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of anticancer and antimicrobial treatments. Its unique structure allows it to target specific molecular pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-3-methyl-7-[2-(trifluoromethyl)phenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes . This mechanism is particularly relevant in its antiproliferative and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S,6R)-6-Methyl-2-methylene-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]heptane
- Cadina-1(6),4-diene
- Bicyclosesquiphellandrene
- cis-Muurola-3,5-diene
- Selina-4,7-diene
- (1S,5S)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene
- Elemene
Uniqueness
What sets (1S,5S,7S)-3-methyl-7-[2-(trifluoromethyl)phenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one apart from similar compounds is its trifluoromethyl group and diazatricyclic core. These structural features confer unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1S,5S,7S)-3-methyl-7-[2-(trifluoromethyl)phenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O/c1-21-10-11-9-14(22-8-4-7-16(11,22)15(21)23)12-5-2-3-6-13(12)17(18,19)20/h2-3,5-6,11,14H,4,7-10H2,1H3/t11-,14-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBDSRWTPQCVJW-PJODQICGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(N3C2(C1=O)CCC3)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H](N3[C@@]2(C1=O)CCC3)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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